molecular formula C19H19ClO4 B14512397 Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 62809-68-1

Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Cat. No.: B14512397
CAS No.: 62809-68-1
M. Wt: 346.8 g/mol
InChI Key: XLAUZEBPKKOVDU-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is an organic compound with a complex structure that includes a chlorobenzoyl group and a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate typically involves the reaction of 4-chloro-4’-hydroxybenzophenone with ethyl 2-bromo-2-methylpropanoate. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, the compound is metabolized to active forms that exert therapeutic effects. For example, it may be converted to fenofibric acid, which acts on peroxisome proliferator-activated receptors (PPARs) to regulate lipid metabolism and reduce cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is unique due to its specific structural features, such as the chlorobenzoyl and phenoxy groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .

Properties

CAS No.

62809-68-1

Molecular Formula

C19H19ClO4

Molecular Weight

346.8 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-7-5-6-14(12-16)17(21)13-8-10-15(20)11-9-13/h5-12H,4H2,1-3H3

InChI Key

XLAUZEBPKKOVDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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